molecular formula C32H20B4N6O3 B13152551 Pym-DATBCatalyst

Pym-DATBCatalyst

Cat. No.: B13152551
M. Wt: 579.8 g/mol
InChI Key: UJSSLUDYAHIVLK-UHFFFAOYSA-N
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Description

Pym-DATBCatalyst is a bench-stable pyrimidine derivative of the B3NO2 six-membered heterocycle 1,3-dioxa-5-aza-2,4,6-triborinane (DATB). This compound has been demonstrated to be an efficient catalyst for the dehydrative direct amidation of carboxylic acids and amines to produce diverse amide products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pym-DATBCatalyst is synthesized through a series of reactions involving the formation of the B3NO2 six-membered heterocycle. The synthetic route typically involves the reaction of boron-containing reagents with nitrogen and oxygen sources under controlled conditions to form the desired heterocycle .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pym-DATBCatalyst primarily undergoes dehydrative direct amidation reactions. This involves the removal of water molecules during the reaction between carboxylic acids and amines to form amides .

Common Reagents and Conditions

The common reagents used in these reactions include carboxylic acids and amines. The reaction conditions typically involve the use of this compound as the catalyst, with the reaction being carried out at elevated temperatures to facilitate the removal of water .

Major Products

The major products formed from these reactions are diverse amide compounds. These amides are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Pym-DATBCatalyst exerts its catalytic effects through the activation of carboxylic acids and amines, facilitating their reaction to form amides. The B3NO2 ring system in the catalyst plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bench-stable nature and its efficiency in catalyzing dehydrative direct amidation reactions. The presence of the B3NO2 ring system imparts unique physicochemical and catalytic properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C32H20B4N6O3

Molecular Weight

579.8 g/mol

IUPAC Name

21-[2-(6-hydroxy-5H-pyrimido[5,4-c][2,1]benzazaborinin-4-yl)phenyl]-20,22-dioxa-9,11,23-triaza-1,19,21-triborahexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-2,4,6,8(24),9,11,13,15,17-nonaene

InChI

InChI=1S/C32H20B4N6O3/c43-33-23-13-5-1-9-19(23)27-31(41-33)28(38-17-37-27)22-12-4-8-16-26(22)36-44-34-24-14-6-2-10-20(24)29-32-30(40-18-39-29)21-11-3-7-15-25(21)35(45-36)42(32)34/h1-18,41,43H

InChI Key

UJSSLUDYAHIVLK-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C3=C(N1)C(=NC=N3)C4=CC=CC=C4B5OB6C7=CC=CC=C7C8=C9N6B(O5)C1=CC=CC=C1C9=NC=N8)O

Origin of Product

United States

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